molecular formula C14H22N2O2 B5418857 (2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide

(2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide

Cat. No. B5418857
M. Wt: 250.34 g/mol
InChI Key: WJEZAISEBYAWKX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide, also known as MPDPH, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has since gained attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of (2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide is not fully understood. However, it is believed to work by enhancing the release of dopamine and other neurotransmitters in the brain. This leads to increased activity in the brain's reward centers, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, enhance memory retention, and improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide in lab experiments is its potential as a tool for studying the neurochemical mechanisms involved in addiction and cognitive function. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several potential future directions for research on (2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide. One area of interest is its potential as a treatment for addiction, particularly in the case of cocaine and amphetamine addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of (2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide involves the reaction of 2-phenylacetyl chloride with N-(3-methoxy-2,2-dimethylpropyl) ethylenediamine in the presence of a base. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain this compound.

Scientific Research Applications

(2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and memory retention in animal models. Additionally, this compound has been shown to have potential as a treatment for drug addiction, particularly in the case of cocaine and amphetamine addiction.

properties

IUPAC Name

(2R)-2-amino-N-(3-methoxy-2,2-dimethylpropyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,10-18-3)9-16-13(17)12(15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEZAISEBYAWKX-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(C1=CC=CC=C1)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)[C@@H](C1=CC=CC=C1)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.